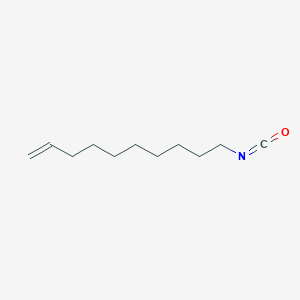
Z-Ser(TBDMS)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid is a complex organic compound with a unique structure that combines a benzyloxycarbonyl group, an amino group, and a t-butyl(dimethyl)silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid typically involves multiple steps. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the introduction of the t-butyl(dimethyl)silyl (TBDMS) group to protect the hydroxyl group. The final step involves the formation of the propionic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during synthesis, while the t-butyl(dimethyl)silyl group protects hydroxyl groups. These protective groups can be selectively removed under specific conditions, allowing for controlled reactions and modifications.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropionic acid: Lacks the t-butyl(dimethyl)silyl group.
3-{[t-butyl(dimethyl)silyl]oxy}propionic acid: Lacks the benzyloxycarbonyl group.
2-amino-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid: Lacks the benzyloxycarbonyl group.
Uniqueness
2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid is unique due to the presence of both protective groups, which allows for selective and controlled reactions. This makes it a valuable intermediate in complex synthetic pathways.
Propiedades
Fórmula molecular |
C17H27NO5Si |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H27NO5Si/c1-17(2,3)24(4,5)23-12-14(15(19)20)18-16(21)22-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)(H,19,20) |
Clave InChI |
WNDGUJLHARCBKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B8642493.png)
![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B8642503.png)



![{2-Butyl-4-chloro-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B8642542.png)




![4-[2-(propan-2-yloxy)phenyl]-1H-imidazole](/img/structure/B8642570.png)
![4-[(E)-1,2-diphenylethenyl]morpholine](/img/structure/B8642576.png)

